molecular formula C11H11NO B8449871 5-(Cyclopropylmethoxy)-2-ethynylpyridine

5-(Cyclopropylmethoxy)-2-ethynylpyridine

Cat. No.: B8449871
M. Wt: 173.21 g/mol
InChI Key: SDZIVRBASTYWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclopropylmethoxy)-2-ethynylpyridine is a high-purity chemical intermediate designed for research and development applications. This compound, with its distinct ethynyl and cyclopropylmethoxy functional groups on a pyridine ring, is a valuable scaffold in medicinal chemistry and drug discovery. Its molecular framework is frequently explored in the synthesis of potential therapeutics, particularly as a building block for negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) . Research into such modulators is relevant for investigating new treatments for a range of central nervous system (CNS) disorders, including anxiety, depression, fragile X syndrome, and neurodegenerative conditions . The ethynyl group is a key feature that enables further chemical modifications via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. As a specialty pyridine derivative, it is essential for neuroscientists and pharmaceutical researchers working on targeted small molecule therapies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure proper handling and adherence to all applicable safety regulations.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-2-ethynylpyridine

InChI

InChI=1S/C11H11NO/c1-2-10-5-6-11(7-12-10)13-8-9-3-4-9/h1,5-7,9H,3-4,8H2

InChI Key

SDZIVRBASTYWHZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)OCC2CC2

Origin of Product

United States

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "5-(Cyclopropylmethoxy)-2-ethynylpyridine":

5-Cyclopropyl-2-methoxynicotinaldehyde

  • Synthesis : 5-Cyclopropyl-2-methoxynicotinaldehyde can be synthesized using a reaction involving 5-Bromo-2-methoxynicotinaldehyde, cyclopropylboronic acid, cesium fluoride, and PdCl2dppf ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) . The reaction is performed in 1,4-dioxane under nitrogen at 100°C .

Pyrrolopyrimidine Compounds

  • NAE Inhibitory Action : A pyrrolopyrimidine compound with a vinylene, ethynylene, arylene, or heteroarylene group at the 5-position (R3 in Formula (A)) demonstrates NAE inhibitory action and tumor cell growth inhibitory effects .
  • Specific Examples : Examples of pyrrolopyrimidine compounds include :
    • 4-amino-5-[2-[2-(cyclopropylmethoxy)-6-fluoro-phenyl]ethynyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5[(sulfamoylamino)methyl]tetrahydrofuran-2-yl]pyrrolo[2,3]pyrimidine.

Other Related Compounds

  • 5-alkynyl-pyrimidines: The search mentions "5-alkynyl-pyrimidines" , but no specific applications are detailed in the provided context.
  • (Pyridin-2-YL)Methanethiol: This compound and related products are available for scientific research .
  • 1-(4-Bromo-benzyl)-3-phenyl-pyrrolidine: This compound has potential applications in medicinal chemistry and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(Cyclopropylmethoxy)-2-ethynylpyridine, highlighting differences in substituents, properties, and applications:

Compound Name Substituents Key Properties Applications References
This compound 5-cyclopropylmethoxy, 2-ethynyl High lipophilicity; reactive ethynyl group for metal coordination/click chemistry Pharmaceutical intermediates; emissive metal complexes
5-Ethynylpyridin-2-amine 5-ethynyl, 2-amine Electron-rich amine group; nucleophilic reactivity Nucleoside analogs; bioactive molecule synthesis
5-(Benzyloxy)-2-ethynylpyridine 5-benzyloxy, 2-ethynyl Benzyloxy group offers steric protection; deprotection required for further use Intermediate in deprotection studies for drug discovery
5-(Cyclopropylmethoxy)-2-fluoropyridine 5-cyclopropylmethoxy, 2-fluoro Fluorine enhances electronegativity and metabolic stability Agrochemicals; kinase inhibitor scaffolds
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid 5-cyclopropylmethoxy, 3-fluoro, 2-carboxylic acid Carboxylic acid enables hydrogen bonding; polar functional group Drug candidates targeting enzymes or receptors
2-(Cyclopropylmethoxy)-5-(dioxaborolanyl)pyridine 2-cyclopropylmethoxy, 5-pinacol boronic ester Boronic ester facilitates Suzuki-Miyaura cross-coupling Synthesis of biaryl compounds for materials science
5-(Chloromethyl)-2-methoxypyridine 5-chloromethyl, 2-methoxy Chloromethyl group enables alkylation reactions Intermediate in functionalized pyridine synthesis

Key Structural and Functional Insights

Ethynyl Group Reactivity :

  • The ethynyl group in this compound enables coordination with transition metals (e.g., Pt, Au), as seen in related compounds like tbpyPt(C2-2py)₂ , where the pyridyl-ethynyl ligand blue-shifts emission spectra due to electron-deficient character .
  • In contrast, 5-Ethynylpyridin-2-amine leverages the amine group for nucleophilic substitutions, expanding its utility in nucleoside analog synthesis .

Cyclopropylmethoxy vs. Other Alkoxy Groups :

  • Compared to 5-(Benzyloxy)-2-ethynylpyridine , the cyclopropylmethoxy group provides greater metabolic stability and reduced steric hindrance, making it preferable in drug design .
  • Fluorinated analogs like 5-(Cyclopropylmethoxy)-2-fluoropyridine exhibit enhanced electronegativity and bioavailability, often used in kinase inhibitors .

Electron-Withdrawing Substituents :

  • The carboxylic acid in 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid introduces polarity and hydrogen-bonding capacity, critical for enzyme-targeted drug candidates .
  • Boronic esters (e.g., 2-(Cyclopropylmethoxy)-5-(dioxaborolanyl)pyridine ) are pivotal in cross-coupling reactions for constructing complex biaryl systems .

Comparative Synthetic Utility :

  • 5-(Chloromethyl)-2-methoxypyridine serves as a versatile alkylation agent, whereas the ethynyl group in the target compound supports metal-mediated transformations .

Preparation Methods

Regioselectivity in Alkylation

The electron-withdrawing ethynyl group at the 2-position deactivates the pyridine ring, complicating alkylation at the 5-position. Using polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts (e.g., 18-crown-6) enhances reactivity by stabilizing the transition state.

Catalyst Degradation in Cross-Coupling

Palladium catalysts often degrade under prolonged reaction conditions, especially in the presence of alkynes. Adding 1,10-phenanthroline as a stabilizer prevents nanoparticle aggregation, extending catalyst lifetime and improving yields by 10–15%.

Purification of Ethynyl Intermediates

The ethynyl group’s volatility necessitates low-temperature chromatography or derivatization with trimethylsilyl groups. US9896436B2 recommends using silica gel modified with silver nitrate to enhance separation efficiency during column chromatography .

Q & A

Q. What are the primary synthetic routes for 5-(Cyclopropylmethoxy)-2-ethynylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyridine C5 position, where cyclopropylmethoxy groups are introduced via alkoxylation. Ethynyl groups are added through Sonogashira coupling or palladium-catalyzed cross-coupling reactions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Yield optimization requires balancing steric hindrance from the cyclopropyl group with electronic effects of the ethynyl substituent. For example, higher temperatures (80–100°C) improve cyclopropane ring stability but may degrade sensitive intermediates .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Critical properties include:

  • LogP : Estimated via HPLC retention times or computational tools (e.g., ChemAxon) to assess lipophilicity.
  • pKa : Determined using potentiometric titration or UV-spectroscopy in buffered solutions.
  • Thermal Stability : Analyzed via differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in related pyridine derivatives) .

Q. What analytical techniques are recommended for verifying the purity of this compound?

Methodological Answer:

  • HPLC-MS : To detect trace impurities (<0.1% w/w) and confirm molecular ion peaks ([M+H]+ expected at m/z 214.1).
  • ¹H/¹³C NMR : Key signals include the ethynyl proton (δ 2.8–3.2 ppm) and cyclopropylmethoxy protons (δ 3.5–4.0 ppm).
  • Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To address this:

  • Perform solvent-screening NMR (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding interactions.
  • Use 2D NMR (COSY, HSQC) to confirm spin systems and assign ambiguous signals.
  • Cross-validate with computational spectroscopy (DFT-based predictions for IR vibrational modes) .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Substrate Scope Analysis : Test reactivity with aryl halides (e.g., iodobenzene vs. bromopyridine) under varying Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂).
  • Kinetic Profiling : Use in-situ FTIR or LC-MS to monitor reaction progress and identify intermediates.
  • Computational Modeling : Apply density functional theory (DFT) to predict regioselectivity in ethynyl group functionalization .

Q. How can researchers assess the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

  • X-ray Crystallography : Resolve metal-ligand complexes (e.g., with Cu(I) or Pd(II)) to determine binding modes.
  • Cyclic Voltammetry : Measure redox potentials to evaluate electron-donating/withdrawing effects of the cyclopropylmethoxy group.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes under inert atmospheres .

Data Contradiction and Reproducibility

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

Methodological Answer:

  • Solvent Polarity Index Testing : Compare solubility in solvents with known polarity (e.g., water, ethanol, hexane).
  • Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility measurements.
  • Control for Hygroscopicity : Pre-dry samples to eliminate water absorption artifacts .

Q. What experimental controls are essential for ensuring reproducibility in catalytic applications?

Methodological Answer:

  • Catalyst Purity : Use ICP-MS to verify metal content (e.g., Pd ≤ 0.1 ppm in residual catalysts).
  • Oxygen-Free Conditions : Employ Schlenk lines or gloveboxes to prevent oxidation of ethynyl groups.
  • Internal Standards : Add decane or tetradecane to GC analyses for retention time normalization .

Ecological and Safety Considerations

Q. What protocols mitigate risks during large-scale synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods with >100 ft/min face velocity to capture volatile intermediates.
  • Waste Neutralization : Treat ethynyl-containing byproducts with aqueous AgNO₃ to precipitate toxic acetylides.
  • PPE : Wear nitrile gloves and static-dissipative lab coats to prevent ignition of pyrophoric residues .

Q. How can researchers evaluate the compound’s environmental persistence?

Methodological Answer:

  • OECD 301 Biodegradation Test : Monitor CO₂ evolution over 28 days in activated sludge.
  • Photolysis Studies : Expose to UV light (λ = 254 nm) and track degradation via LC-MS.
  • QSAR Modeling : Predict bioaccumulation potential using EPI Suite or TEST software .

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